

Anhydroophiobolin A: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Anhydroophiobolin A

Cat. No.: B015427

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Introduction

Anhydroophiobolin A is a sesterterpenoid natural product belonging to the ophiobolin family. These compounds are metabolites produced by various fungal species, notably those from the *Bipolaris* (formerly *Helminthosporium*) genus. **Anhydroophiobolin A**, a dehydrated analog of ophiobolin A, has garnered significant interest within the scientific community due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of **Anhydroophiobolin A**, focusing on its physicochemical properties, biological effects, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

Anhydroophiobolin A is characterized by a unique 5-8-5 tricyclic carbon skeleton. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	6026-65-9	
Molecular Formula	C ₂₅ H ₃₄ O ₃	
Molecular Weight	382.53 g/mol	

Biological Activities and Quantitative Data

Anhydroophiobolin A exhibits a range of biological activities, including phytotoxic, cytotoxic, antimicrobial, and nematocidal effects. A summary of the available quantitative data is presented below.

Cytotoxic Activity

Anhydroophiobolin A has demonstrated cytotoxic effects against various cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference(s)
HepG2	Hepatocellular Carcinoma	55.7	
K562	Chronic Myelogenous Leukemia	39.5	

Note: Data for a broader range of cancer cell lines for **Anhydroophiobolin A** is limited in the reviewed literature. However, a related compound, 6-epi-Ophiobolin A, has shown cytotoxicity against human colon adenocarcinoma (HCT-8), liver cancer (Bel-7402), gastric cancer (BGC-823), lung adenocarcinoma (A549), and ovarian adenocarcinoma (A2780) cells[1][2].

Phytotoxic Activity

Anhydroophiobolin A is recognized as a potent phytotoxin. In studies comparing various ophiobolins isolated from *Bipolaris setariae*, **Anhydroophiobolin A** was identified as the most phytotoxic, causing necrotic lesions on the leaves of green foxtail (*Setaria viridis*)[1][2]. A synergistic phytotoxic effect was observed when **Anhydroophiobolin A** was combined with 6-epi-ophiobolin A[1][2].

Antimicrobial and Nematocidal Activity

While **Anhydroophiobolin A** is reported to have antibacterial, antifungal, and nematocidal properties, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) and EC₅₀/LC₅₀ values are not extensively detailed in the available literature. However, the ophiobolin class of compounds, in general, is known to inhibit ivermectin binding in the

nematode *Caenorhabditis elegans*, suggesting a potential mechanism for their nematocidal activity[3].

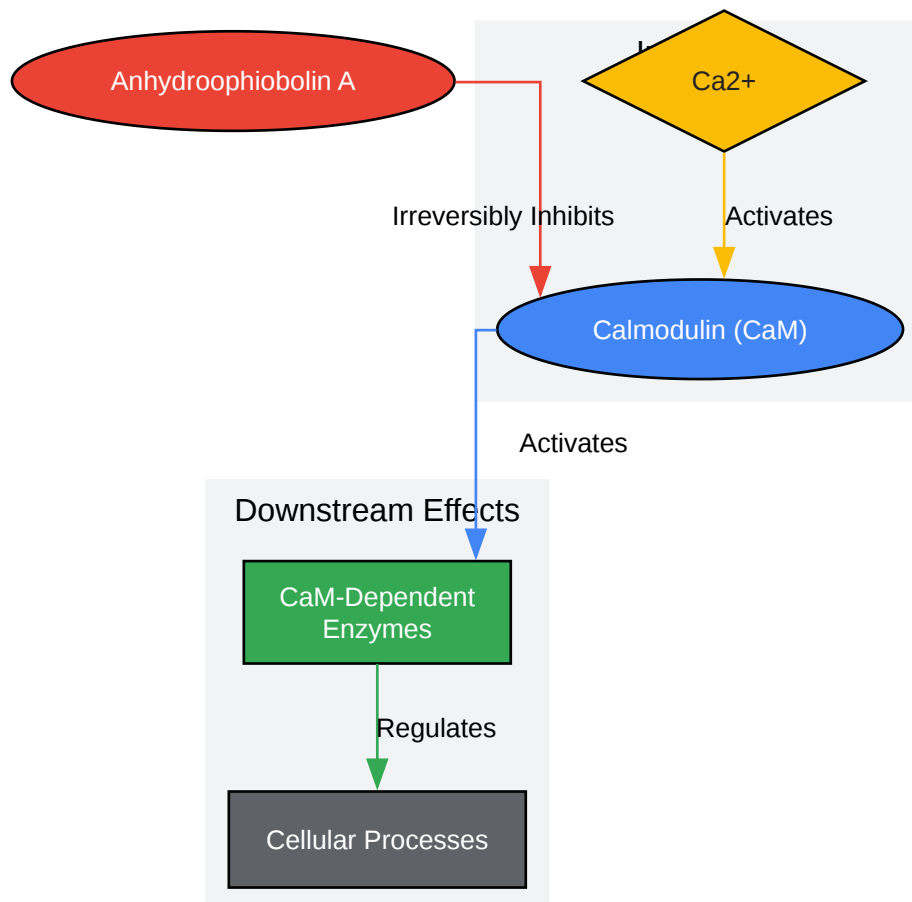
Mechanism of Action: Calmodulin Inhibition

The primary molecular target of **Anhydroophiobolin A** and other ophiobolins is calmodulin (CaM), a highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways.

Anhydroophiobolin A acts as an irreversible inhibitor of calmodulin. This inhibition is more potent in the presence of calcium ions (Ca^{2+}). The interaction is believed to involve a covalent modification of the calmodulin protein. While **Anhydroophiobolin A** is a less potent calmodulin inhibitor than its analog Ophiobolin A, this mechanism is central to its biological effects.

The inhibition of calmodulin by **Anhydroophiobolin A** disrupts the downstream signaling pathways that are dependent on CaM activation. Calmodulin is a key regulator of a vast array of enzymes and proteins, including protein kinases, phosphatases, and phosphodiesterases. By inhibiting calmodulin, **Anhydroophiobolin A** can interfere with numerous cellular processes, including cell proliferation, apoptosis, and metabolism, which likely contributes to its cytotoxic and other biological activities.

Mechanism of Action: Anhydroophiobolin A as a Calmodulin Inhibitor



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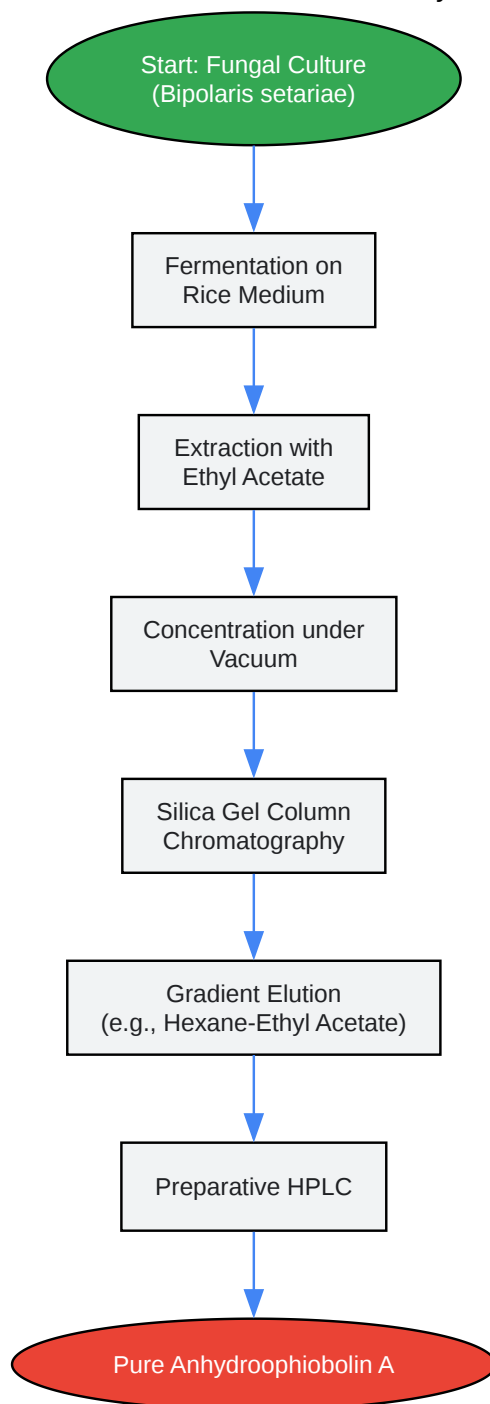
Anhydroophiobolin A's inhibition of Calmodulin and its downstream effects.

Experimental Protocols

Isolation and Purification of Anhydroophiobolin A from *Bipolaris setariae*

The following is a generalized workflow for the isolation and purification of **Anhydroophiobolin A** from fungal cultures.

Workflow for Isolation and Purification of Anhydroophiobolin A



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Generalized workflow for the isolation and purification of **Anhydroophiobolin A**.

A detailed protocol would involve the following steps:

- **Fungal Culture and Fermentation:** *Bipolaris setariae* is cultured on a solid rice medium for a specified period to allow for the production of secondary metabolites.
- **Extraction:** The fermented rice medium is repeatedly extracted with an organic solvent such as ethyl acetate to isolate the crude secondary metabolites.
- **Concentration:** The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.
- **Column Chromatography:** The crude extract is subjected to silica gel column chromatography.
- **Fractionation:** The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components of the crude extract into fractions.
- **Further Purification:** Fractions containing **Anhydroophiobolin A** are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

- **Cell Seeding:** Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

- **Compound Treatment:** The cells are treated with various concentrations of **Anhydroophiobolin A** (typically in a serial dilution) and a vehicle control (e.g., DMSO).
- **Incubation:** The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** A sterile MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated for each concentration of **Anhydroophiobolin A** relative to the vehicle control. The IC₅₀ value is then determined from the dose-response curve.

Conclusion

Anhydroophiobolin A is a fungal metabolite with a diverse range of biological activities, underpinned by its potent inhibition of calmodulin. Its cytotoxic and phytotoxic properties make it a compound of interest for the development of new therapeutic agents and herbicides. Further research is warranted to fully elucidate the therapeutic potential of **Anhydroophiobolin A**, including more extensive studies on its in vivo efficacy, safety profile, and the precise downstream consequences of calmodulin inhibition in different biological contexts. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this promising natural product.

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